

physical and chemical properties of 5-Bromo-1-methyl-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465

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An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core substituted with a bromine atom and a methyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Bromo-1-methyl-1H-indazole**, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in chemical and biological research.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-Bromo-1-methyl-1H-indazole** is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrN ₂	[1]
Molecular Weight	211.06 g/mol	[1]
CAS Number	465529-57-1	[1]
Melting Point	111-112 °C	[1]
Boiling Point (Predicted)	293.6 ± 13.0 °C	[1]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[1]
Appearance	Solid	
Solubility	Insoluble in water.	

Synthesis and Purification

The primary synthetic route to **5-Bromo-1-methyl-1H-indazole** involves the methylation of 5-bromo-1H-indazole. While various methylation strategies can be employed, a common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-1H-indazole

Materials:

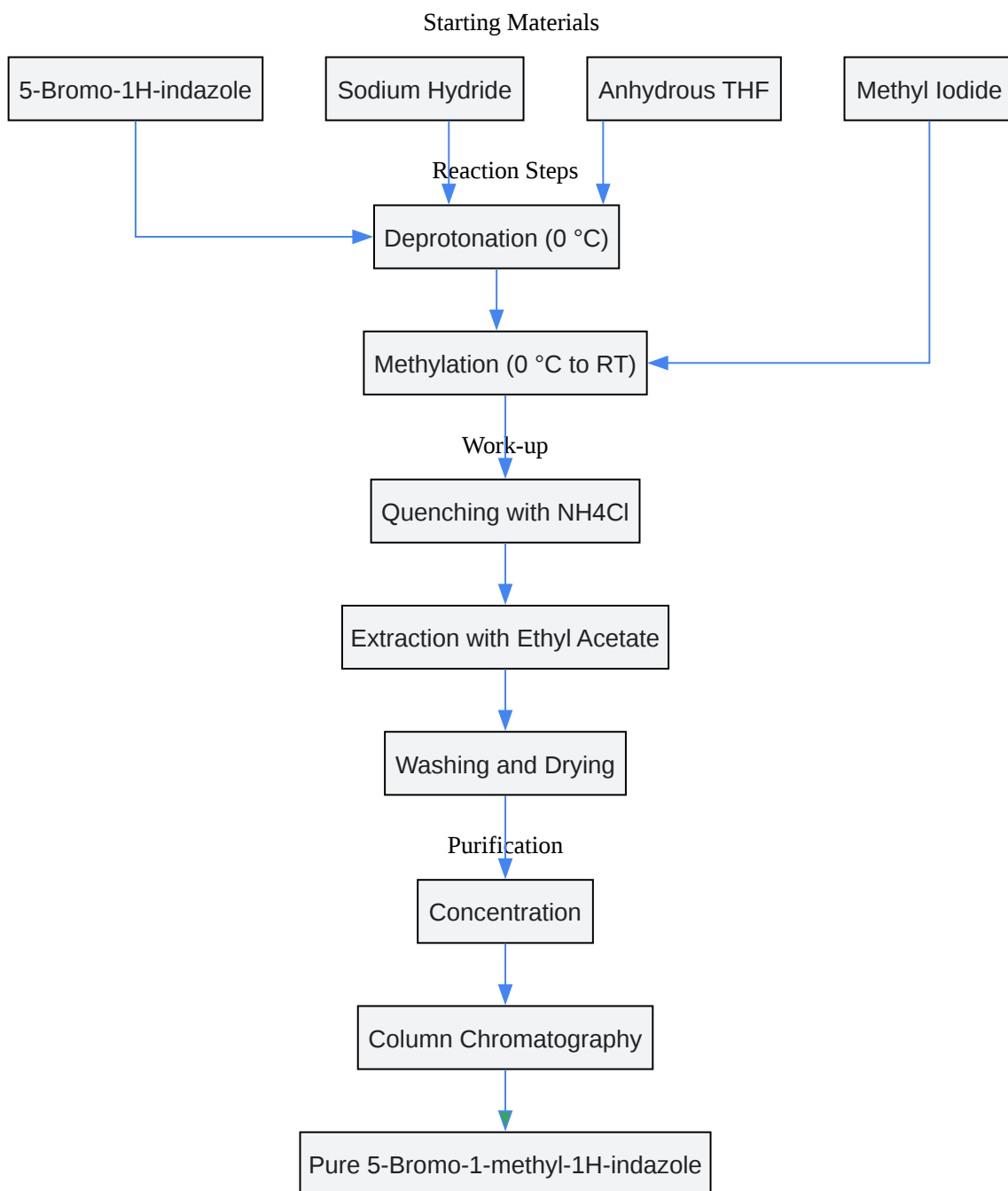
- 5-Bromo-1H-indazole
- Methyl iodide (CH₃I)
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-1H-indazole in anhydrous THF.
- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The reaction mixture will be stirred at this temperature for approximately 30 minutes to allow for the formation of the indazolid anion.
- **Methylation:** Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure **5-Bromo-1-methyl-1H-indazole**.

Logical Workflow for Synthesis:



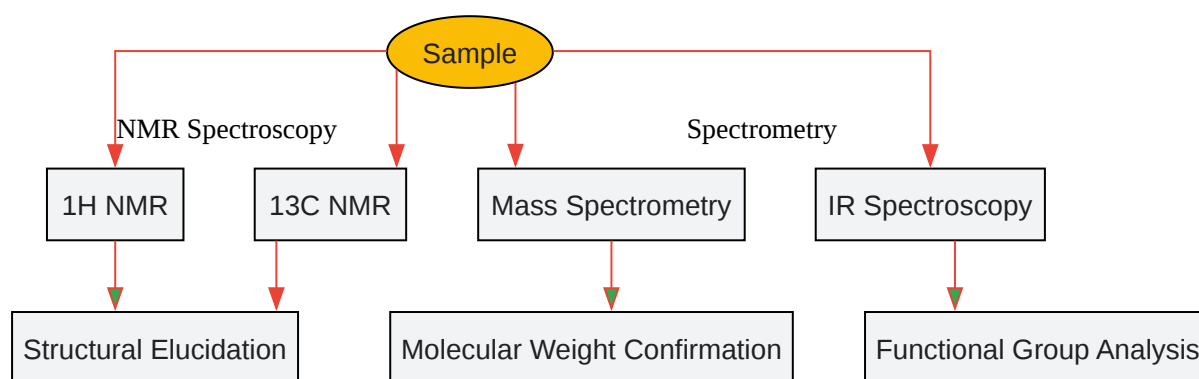
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Caption: Synthetic workflow for **5-Bromo-1-methyl-1H-indazole**.

Spectroscopic and Analytical Data

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of **5-Bromo-1-methyl-1H-indazole**. While a complete set of publicly available spectra for this specific compound is limited, typical spectral features can be predicted based on its structure and data from analogous compounds.

Workflow for Spectroscopic Analysis:



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Caption: Analytical workflow for **5-Bromo-1-methyl-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum should display signals corresponding to the eight carbon atoms, with the chemical shifts indicating their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-1-methyl-1H-indazole** would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

- C-H stretching vibrations for the aromatic and methyl groups.
- C=C and C=N stretching vibrations within the aromatic indazole ring system.
- C-N stretching vibrations.
- C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of the compound. The mass spectrum of **5-Bromo-1-methyl-1H-indazole** is expected to show a molecular ion peak $[M]^+$ and a characteristic isotopic pattern $[M+2]^+$ of approximately equal intensity, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Stability

The chemical reactivity of **5-Bromo-1-methyl-1H-indazole** is largely dictated by the indazole ring system and the bromo substituent. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of indazole derivatives for further investigation.

The N-methyl group at the 1-position blocks one of the two potential sites for N-alkylation, which can simplify subsequent reactions by preventing the formation of isomeric products that can arise from the tautomerism of the unsubstituted indazole core.

The compound should be stored in a cool, dry place away from light to ensure its stability.

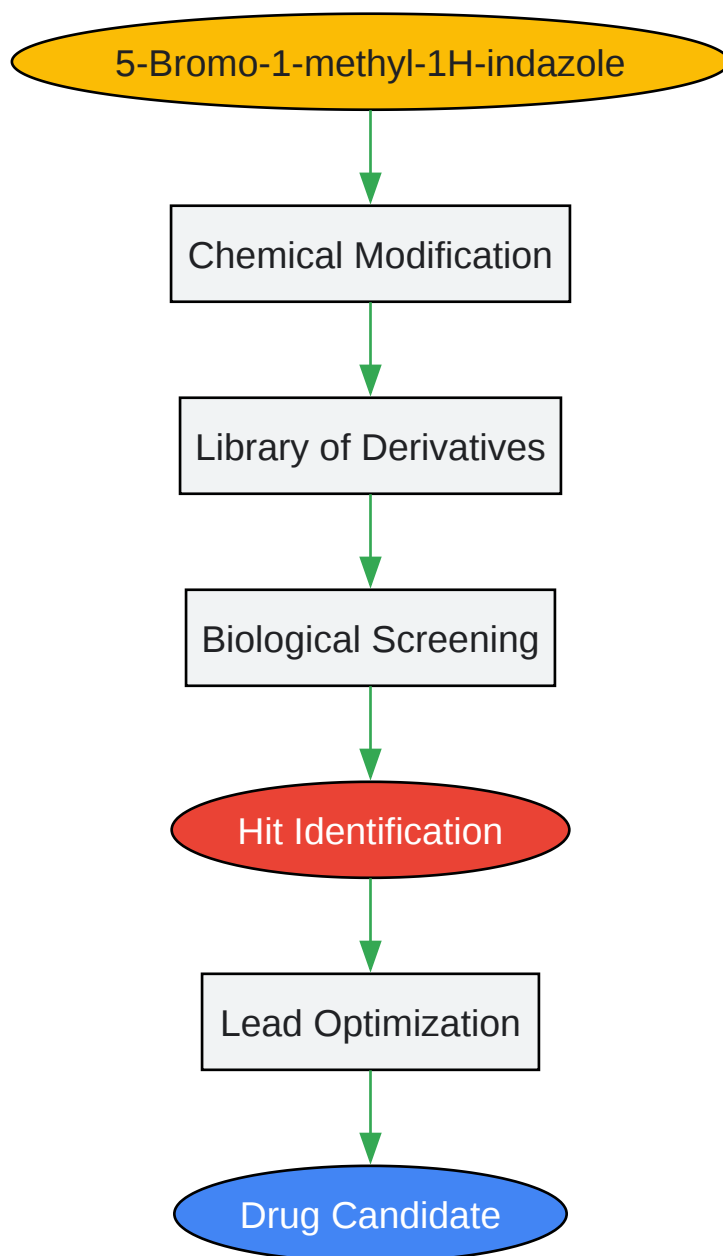
Biological and Pharmaceutical Relevance

While specific signaling pathways directly modulated by **5-Bromo-1-methyl-1H-indazole** are not extensively documented in publicly available literature, the broader class of indazole-

containing molecules is of significant interest in drug discovery. Indazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties.

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Therefore, **5-Bromo-1-methyl-1H-indazole** serves as a valuable starting material for the synthesis of novel compounds that can be screened for activity against various enzymes, receptors, and signaling pathways implicated in human diseases. Its utility lies in its potential to be elaborated into more complex molecules with tailored pharmacological profiles.

Logical Relationship in Drug Discovery:



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Caption: Role in the drug discovery process.

Conclusion

5-Bromo-1-methyl-1H-indazole is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the development of novel compounds with potential therapeutic value. This technical guide has provided a foundational

understanding of this compound, from its synthesis and characterization to its potential applications in research and drug discovery. Further exploration of its biological activities and the signaling pathways it may modulate will undoubtedly continue to be an active area of investigation.

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References

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